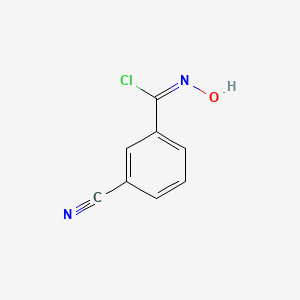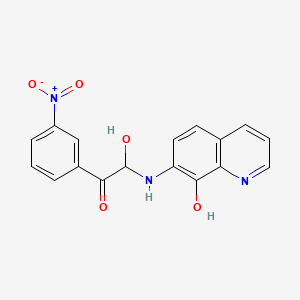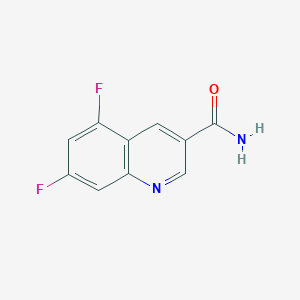
5,7-Difluoroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinoline-3-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluoride ions. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium or other metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluoride Ions: For nucleophilic substitution.
Palladium Catalysts: For cross-coupling reactions.
Ammonia: For amidation reactions.
Major Products
The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit enhanced biological activity and unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 5,7-Difluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, quinoline-3-carboxamides, including this compound, have been shown to bind to the S100A9 protein, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This interaction modulates immune responses and exhibits immunomodulatory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
Uniqueness
5,7-Difluoroquinoline-3-carboxamide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H6F2N2O |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
5,7-difluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6F2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15) |
InChI-Schlüssel |
TZZIOMICEJHJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


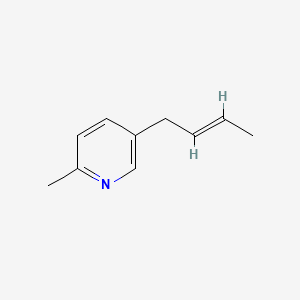


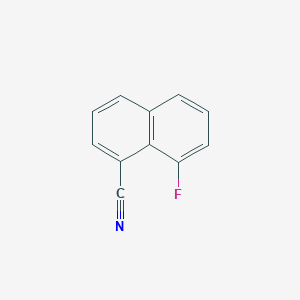
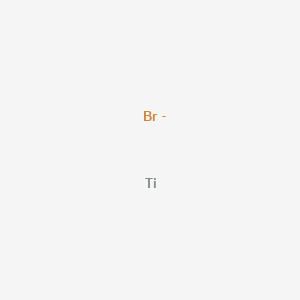


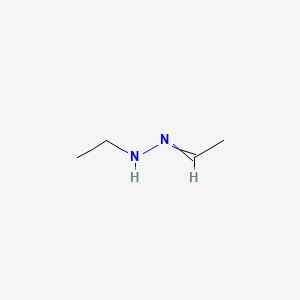
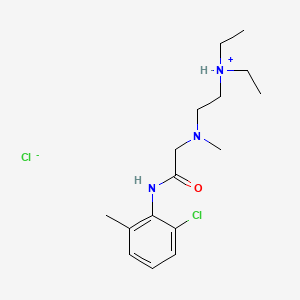
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)


